Cas no 2764005-36-7 (rac-(9H-fluoren-9-yl)methyl (2R,3S)-3-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate)

rac-(9H-fluoren-9-yl)methyl (2R,3S)-3-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- rac-(9H-fluoren-9-yl)methyl (2R,3S)-3-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate
- EN300-37388637
- 2764005-36-7
-
- インチ: 1S/C22H22F3NO3/c23-22(24,25)20-14(12-27)6-5-11-26(20)21(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20,27H,5-6,11-13H2/t14-,20-/m0/s1
- InChIKey: UPGRMSLXMBDMIU-XOBRGWDASA-N
- ほほえんだ: FC([C@@H]1[C@H](CO)CCCN1C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(F)F
計算された属性
- せいみつぶんしりょう: 405.15517805g/mol
- どういたいしつりょう: 405.15517805g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 562
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 49.8Ų
rac-(9H-fluoren-9-yl)methyl (2R,3S)-3-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37388637-0.5g |
rac-(9H-fluoren-9-yl)methyl (2R,3S)-3-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate |
2764005-36-7 | 0.5g |
$1221.0 | 2023-07-06 | ||
Enamine | EN300-37388637-1.0g |
rac-(9H-fluoren-9-yl)methyl (2R,3S)-3-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate |
2764005-36-7 | 1.0g |
$1272.0 | 2023-07-06 | ||
Enamine | EN300-37388637-10.0g |
rac-(9H-fluoren-9-yl)methyl (2R,3S)-3-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate |
2764005-36-7 | 10.0g |
$5467.0 | 2023-07-06 | ||
Enamine | EN300-37388637-0.25g |
rac-(9H-fluoren-9-yl)methyl (2R,3S)-3-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate |
2764005-36-7 | 0.25g |
$1170.0 | 2023-07-06 | ||
Enamine | EN300-37388637-0.05g |
rac-(9H-fluoren-9-yl)methyl (2R,3S)-3-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate |
2764005-36-7 | 0.05g |
$1068.0 | 2023-07-06 | ||
Enamine | EN300-37388637-0.1g |
rac-(9H-fluoren-9-yl)methyl (2R,3S)-3-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate |
2764005-36-7 | 0.1g |
$1119.0 | 2023-07-06 | ||
Enamine | EN300-37388637-5.0g |
rac-(9H-fluoren-9-yl)methyl (2R,3S)-3-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate |
2764005-36-7 | 5.0g |
$3687.0 | 2023-07-06 | ||
Enamine | EN300-37388637-2.5g |
rac-(9H-fluoren-9-yl)methyl (2R,3S)-3-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate |
2764005-36-7 | 2.5g |
$2492.0 | 2023-07-06 |
rac-(9H-fluoren-9-yl)methyl (2R,3S)-3-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
rac-(9H-fluoren-9-yl)methyl (2R,3S)-3-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylateに関する追加情報
Comprehensive Overview of rac-(9H-fluoren-9-yl)methyl (2R,3S)-3-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 2764005-36-7)
The compound rac-(9H-fluoren-9-yl)methyl (2R,3S)-3-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 2764005-36-7) is a highly specialized chiral piperidine derivative with significant applications in pharmaceutical research and organic synthesis. Its unique structural features, including the fluorenylmethyl (Fmoc) protecting group and the trifluoromethyl moiety, make it a valuable intermediate in the development of bioactive molecules. The presence of both hydroxymethyl and carboxylate functionalities further enhances its versatility in synthetic chemistry.
In recent years, the demand for chiral building blocks like this compound has surged due to their critical role in asymmetric synthesis and drug discovery. Researchers are particularly interested in its potential to modulate pharmacokinetic properties, given the trifluoromethyl group's ability to improve metabolic stability and membrane permeability. This aligns with current trends in medicinal chemistry, where fluorinated compounds are increasingly explored for their enhanced bioavailability and target selectivity.
The Fmoc-protected derivative (rac-(9H-fluoren-9-yl)methyl) is widely recognized for its utility in peptide synthesis and solid-phase methodologies. Its compatibility with automated synthesizers and mild deprotection conditions makes it a preferred choice for constructing complex molecular architectures. Additionally, the (2R,3S)-stereochemistry of the piperidine core introduces stereochemical diversity, which is crucial for probing structure-activity relationships (SAR) in drug design.
From an industrial perspective, scalability and purity are paramount for intermediates like CAS No. 2764005-36-7. Advanced purification techniques such as preparative HPLC and chiral resolution are often employed to ensure high enantiomeric excess (ee), meeting the stringent requirements of regulatory agencies. This compound's stability under ambient conditions also simplifies storage and handling, reducing operational costs for manufacturers.
Emerging applications of this compound include its use in PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors, two cutting-edge areas in drug development. The hydroxymethyl group can serve as a linker for conjugation, while the trifluoromethyl moiety may enhance binding affinity to target proteins. Such features address the growing need for precision therapeutics in oncology and neurodegenerative diseases.
Environmental and safety considerations are also integral to its usage. While not classified as hazardous, proper laboratory practices should be followed to minimize exposure. The compound's biodegradability and eco-friendly synthetic routes are increasingly scrutinized, reflecting the pharmaceutical industry's shift toward sustainable chemistry.
In summary, rac-(9H-fluoren-9-yl)methyl (2R,3S)-3-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate represents a convergence of innovation in synthetic methodology and therapeutic potential. Its multifaceted applications—from peptide chemistry to small-molecule drug discovery—underscore its importance in modern research. As the scientific community continues to explore fluorine-based and stereoselective strategies, this compound is poised to remain a cornerstone in advancing chemical and biomedical sciences.
2764005-36-7 (rac-(9H-fluoren-9-yl)methyl (2R,3S)-3-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate) 関連製品
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